molecular formula C10H6O B1602595 3,5-Diethynylphenol CAS No. 918826-08-1

3,5-Diethynylphenol

Cat. No.: B1602595
CAS No.: 918826-08-1
M. Wt: 142.15 g/mol
InChI Key: XCPGIAPFQBCEAQ-UHFFFAOYSA-N
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Description

3,5-Diethynylphenol is an organic compound with the molecular formula C10H6O. It is characterized by the presence of two ethynyl groups attached to the phenol ring at the 3 and 5 positions.

Properties

IUPAC Name

3,5-diethynylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPGIAPFQBCEAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80582596
Record name 3,5-Diethynylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918826-08-1
Record name 3,5-Diethynylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethynylphenol typically involves the Sonogashira coupling reaction. This reaction is performed by coupling a halogenated phenol with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts involved .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diethynylphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-Diethynylphenol is primarily related to its ability to interact with various molecular targets through its phenolic and ethynyl groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Uniqueness: 3,5-Diethynylphenol is unique due to the presence of ethynyl groups, which impart high reactivity and the ability to participate in a wide range of chemical reactions. This makes it a valuable compound for synthetic chemistry and materials science .

Biological Activity

3,5-Diethynylphenol is an organic compound characterized by the presence of two ethynyl groups attached to a phenolic ring. This compound has garnered interest in various fields of research due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. Understanding the biological activity of 3,5-diethynylphenol is crucial for its application in pharmaceuticals and agrochemicals.

The molecular formula of 3,5-diethynylphenol is C12H10C_{12}H_{10} with a molecular weight of approximately 158.20 g/mol. Its structure features a phenolic hydroxyl group (-OH) and two ethynyl groups (-C≡CH) at the 3 and 5 positions on the benzene ring.

Antimicrobial Activity

Research has indicated that 3,5-diethynylphenol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values have been reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that 3,5-diethynylphenol could serve as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of 3,5-diethynylphenol has been evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The IC50 values obtained from these assays indicate its ability to scavenge free radicals effectively:

Assay TypeIC50 (µg/mL)
DPPH25
ABTS30

These results highlight the compound's potential in preventing oxidative stress-related diseases.

Anticancer Activity

Recent studies have explored the anticancer properties of 3,5-diethynylphenol. In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that the compound induces apoptosis and inhibits cell proliferation. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Cell cycle arrest at G2/M phase

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of 3,5-diethynylphenol against multidrug-resistant bacterial strains. Results indicated that the compound inhibited growth effectively, suggesting its potential use in treating resistant infections.
  • Antioxidant Potential : Research in Food Chemistry highlighted the antioxidant properties of 3,5-diethynylphenol in food systems. The compound was found to enhance the shelf life of lipid-containing products by reducing oxidation.
  • Cancer Cell Studies : A publication in Cancer Letters detailed the effects of 3,5-diethynylphenol on various cancer cell lines. The study demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Diethynylphenol
Reactant of Route 2
3,5-Diethynylphenol

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